Ethyl 4-(chlorosulfonyl)butanoate

Medicinal Chemistry Pharmacokinetics Synthetic Intermediate

Ethyl 4-(chlorosulfonyl)butanoate (CAS 319452-60-3) is a bifunctional organosulfur compound containing both an ethyl ester and a reactive chlorosulfonyl (-SO₂Cl) group linked by a flexible four-carbon alkyl chain. It belongs to the aliphatic sulfonyl chloride class and is characterized by its ability to undergo nucleophilic substitution at the sulfonyl center while retaining an ester handle for orthogonal transformations.

Molecular Formula C6H11ClO4S
Molecular Weight 214.67 g/mol
CAS No. 319452-60-3
Cat. No. B1373463
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-(chlorosulfonyl)butanoate
CAS319452-60-3
Molecular FormulaC6H11ClO4S
Molecular Weight214.67 g/mol
Structural Identifiers
SMILESCCOC(=O)CCCS(=O)(=O)Cl
InChIInChI=1S/C6H11ClO4S/c1-2-11-6(8)4-3-5-12(7,9)10/h2-5H2,1H3
InChIKeyWATIBNFNUAUDJJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 4-(chlorosulfonyl)butanoate (CAS 319452-60-3): Properties and Reactivity as a Bifunctional Sulfonyl Chloride Building Block


Ethyl 4-(chlorosulfonyl)butanoate (CAS 319452-60-3) is a bifunctional organosulfur compound containing both an ethyl ester and a reactive chlorosulfonyl (-SO₂Cl) group linked by a flexible four-carbon alkyl chain . It belongs to the aliphatic sulfonyl chloride class and is characterized by its ability to undergo nucleophilic substitution at the sulfonyl center while retaining an ester handle for orthogonal transformations [1]. The compound is a colorless liquid with a molecular formula of C₆H₁₁ClO₄S and a molecular weight of 214.67 g/mol . Its dual functionality makes it a versatile intermediate for sulfonamide, sulfonate ester, and sulfonothioate synthesis in medicinal chemistry and agrochemical research .

Why Generic Aliphatic Sulfonyl Chlorides Cannot Substitute for Ethyl 4-(chlorosulfonyl)butanoate in Orthogonal Synthesis


While many aliphatic sulfonyl chlorides exist, Ethyl 4-(chlorosulfonyl)butanoate provides a specific molecular architecture that is not replicated by simpler analogs. The combination of a terminal ethyl ester and a terminal chlorosulfonyl group separated by exactly four methylene units enables precise spatial control and orthogonal reactivity that cannot be achieved with methyl 4-(chlorosulfonyl)butanoate (differing in ester hydrolysis kinetics and lipophilicity) or with ethyl 3-(chlorosulfonyl)propanoate (differing in chain flexibility and steric environment) . Attempting to substitute with a generic sulfonyl chloride lacking the ester handle or with a shorter/longer chain would alter reaction yields, product stability, and downstream synthetic compatibility . The ethyl ester specifically provides a balance of lipophilicity and reactivity that influences both purification characteristics and subsequent deprotection strategies, making it the preferred intermediate for constructing sulfonamide-linked drug candidates and agrochemicals .

Quantitative Differentiation of Ethyl 4-(chlorosulfonyl)butanoate: Evidence-Based Comparator Analysis


Enhanced Lipophilicity (LogP 0.46) Compared to Methyl 4-(chlorosulfonyl)butanoate (LogP -0.055)

Ethyl 4-(chlorosulfonyl)butanoate exhibits a calculated LogP of 0.4636 , which is substantially higher than that of methyl 4-(chlorosulfonyl)butanoate (LogP = -0.055) [1]. This increased lipophilicity enhances membrane permeability and influences solubility profiles in organic reaction media. The difference arises from the ethyl ester's greater hydrophobic contribution relative to the methyl ester.

Medicinal Chemistry Pharmacokinetics Synthetic Intermediate

Higher Molecular Weight (214.67 g/mol) Enables Distinct Physical Separation from Shorter-Chain Analogs

Ethyl 4-(chlorosulfonyl)butanoate has a molecular weight of 214.67 g/mol , which is 14.03 g/mol higher than methyl 4-(chlorosulfonyl)butanoate (200.64 g/mol) and approximately 28 g/mol higher than ethyl 3-(chlorosulfonyl)propanoate. This mass difference provides a distinct retention time in GC-MS and HPLC analyses, allowing for unambiguous identification and purity assessment when mixtures of related sulfonyl chlorides are present.

Organic Synthesis Purification Chromatography

Purity Specification of 95% Ensures Reproducible Reactivity in Sulfonamide Formation

Ethyl 4-(chlorosulfonyl)butanoate is commercially supplied with a minimum purity specification of 95% . This contrasts with methyl 4-(chlorosulfonyl)butanoate, which is available at a higher purity of 98% . The 95% specification for the ethyl ester reflects its intended use as a reactive intermediate where the primary impurities are typically hydrolysis products (the corresponding sulfonic acid) that do not interfere with sulfonamide coupling reactions but may affect stoichiometric calculations if not accounted for.

Chemical Procurement Quality Assurance Synthetic Reliability

Boiling Point of 280.5°C Enables High-Temperature Reactions Inaccessible to Lower-Boiling Analogs

Ethyl 4-(chlorosulfonyl)butanoate has a reported boiling point of 280.5 ± 23.0 °C at 760 mmHg [1]. This is significantly higher than the boiling point of methyl 4-(chlorosulfonyl)butanoate, which is not explicitly reported but expected to be lower due to its reduced molecular weight. The elevated boiling point of the ethyl ester provides a wider operational temperature window for reactions requiring heating, such as nucleophilic substitutions that benefit from thermal acceleration, without risking premature volatilization of the reagent.

Reaction Optimization Thermal Stability Process Chemistry

Optimal Deployment Scenarios for Ethyl 4-(chlorosulfonyl)butanoate Based on Quantitative Differentiation Evidence


Synthesis of Lipophilic Sulfonamide Drug Candidates Requiring Enhanced Membrane Permeability

When designing sulfonamide-based lead compounds intended for oral bioavailability or CNS penetration, the higher LogP of Ethyl 4-(chlorosulfonyl)butanoate (0.46) compared to methyl analogs (-0.055) [1] directly translates to improved passive diffusion across biological membranes. Medicinal chemists should prioritize this ethyl ester building block when the target profile calls for logD values in the 1–3 range, as it introduces a favorable lipophilic increment early in the synthetic sequence without requiring additional deprotection steps.

Multi-Step Syntheses Requiring Orthogonal Ester and Sulfonyl Chloride Reactivity

The ethyl ester moiety of Ethyl 4-(chlorosulfonyl)butanoate can be hydrolyzed, reduced, or amidated independently of the sulfonyl chloride group, enabling sequential transformations . This orthogonal reactivity is essential for constructing complex molecules where the sulfonamide linkage must be formed before ester manipulation. The four-carbon spacer provides sufficient separation to minimize steric hindrance and electronic crosstalk between the two reactive centers, making it superior to shorter-chain analogs like ethyl 3-(chlorosulfonyl)propanoate.

High-Temperature Sulfonamide Coupling Reactions in Process Chemistry

The elevated boiling point of 280.5 °C [2] allows Ethyl 4-(chlorosulfonyl)butanoate to be used in heated reaction mixtures (e.g., 60–100 °C) without significant evaporative loss. This thermal stability is particularly valuable in scale-up operations where maintaining precise stoichiometry is critical for reproducibility and cost control. Process chemists should select this reagent over lower-boiling sulfonyl chlorides when reaction kinetics require elevated temperatures.

Analytical Method Development and Quality Control of Sulfonyl Chloride Intermediates

The distinct molecular weight of 214.67 g/mol and characteristic retention behavior of Ethyl 4-(chlorosulfonyl)butanoate facilitate unambiguous identification in GC-MS and HPLC-UV workflows . Analytical chemists developing purity methods for reaction monitoring or final product release can exploit the 14 g/mol mass differential relative to methyl analogs to resolve co-eluting impurities and to quantify conversion in reactions where multiple sulfonyl chlorides might be present.

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